![molecular formula C22H46O5 B14286121 1,1'-Oxybis[3-(octyloxy)propan-2-ol] CAS No. 134450-05-8](/img/structure/B14286121.png)
1,1'-Oxybis[3-(octyloxy)propan-2-ol]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Oxybis[3-(octyloxy)propan-2-ol] is a chemical compound with the molecular formula C22H46O5 It is characterized by its unique structure, which includes two octyloxy groups attached to a central oxybispropanol backbone
Métodos De Preparación
The synthesis of 1,1’-Oxybis[3-(octyloxy)propan-2-ol] typically involves the reaction of 3-(octyloxy)propan-2-ol with an appropriate oxybispropanol precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product yield and purity. Industrial production methods often involve large-scale batch reactions with stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
1,1’-Oxybis[3-(octyloxy)propan-2-ol] undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed depend on the reaction type and conditions employed.
Aplicaciones Científicas De Investigación
1,1’-Oxybis[3-(octyloxy)propan-2-ol] finds applications in various scientific research areas:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in certain chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential bioactive properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism by which 1,1’-Oxybis[3-(octyloxy)propan-2-ol] exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its structure allows it to form hydrogen bonds and hydrophobic interactions, influencing its binding affinity and activity. The pathways involved may include modulation of enzymatic activity or alteration of membrane properties, depending on the specific application.
Comparación Con Compuestos Similares
1,1’-Oxybis[3-(octyloxy)propan-2-ol] can be compared with other similar compounds such as:
Dipropylene glycol: A compound with a similar oxybispropanol backbone but without the octyloxy groups.
1,1’-Oxybis[3-(ethylamino)-2-propanol]: Another derivative with ethylamino groups instead of octyloxy groups.
1,1’-Oxybis[3-(2-methoxyphenoxy)propan-2-ol]: A compound with methoxyphenoxy groups, used in different applications.
The uniqueness of 1,1’-Oxybis[3-(octyloxy)propan-2-ol] lies in its specific functional groups, which impart distinct chemical and physical properties, making it suitable for specialized applications.
Propiedades
Número CAS |
134450-05-8 |
|---|---|
Fórmula molecular |
C22H46O5 |
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
1-(2-hydroxy-3-octoxypropoxy)-3-octoxypropan-2-ol |
InChI |
InChI=1S/C22H46O5/c1-3-5-7-9-11-13-15-25-17-21(23)19-27-20-22(24)18-26-16-14-12-10-8-6-4-2/h21-24H,3-20H2,1-2H3 |
Clave InChI |
HOBUFQFSORIDQY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOCC(COCC(COCCCCCCCC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


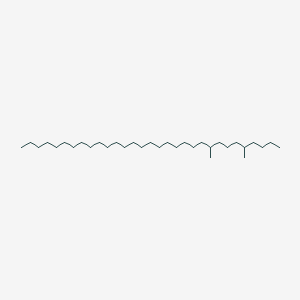
![Butyl [4-(2-ethylbutyl)phenoxy]acetate](/img/structure/B14286054.png)
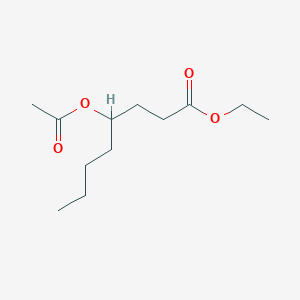
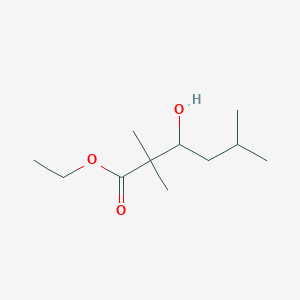
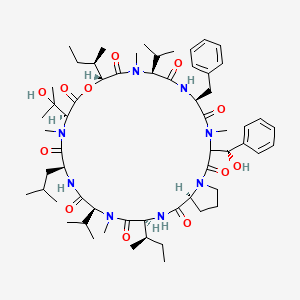
![4-(1,1-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}ethyl)-1,1'-biphenyl](/img/structure/B14286060.png)
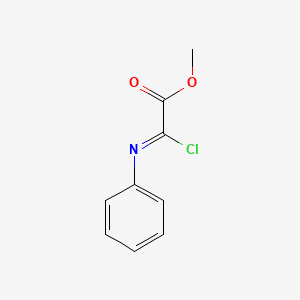
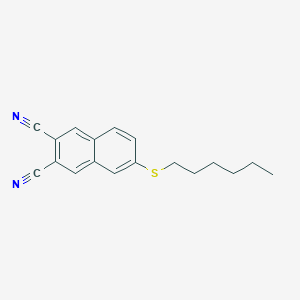
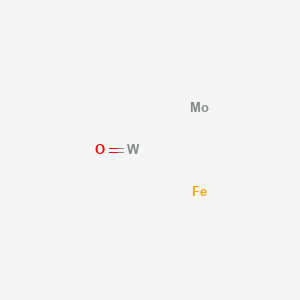
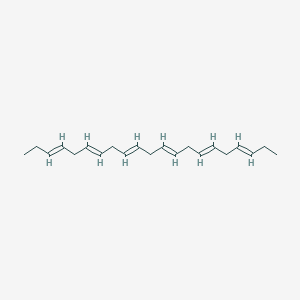
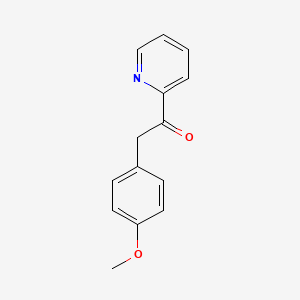
![2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide](/img/structure/B14286109.png)
![Hexanoic acid, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester](/img/structure/B14286119.png)
![{[(Hex-3-yn-1-yl)oxy]methyl}benzene](/img/structure/B14286122.png)
